molecular formula C19H25N3O3S B11086025 ethyl (2Z)-4-methyl-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate

ethyl (2Z)-4-methyl-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B11086025
M. Wt: 375.5 g/mol
InChI Key: NNKWYALWYMFCCR-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-3-(2-MORPHOLINOETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLE-5(3H)-CARBOXYLATE is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-3-(2-MORPHOLINOETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLE-5(3H)-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Phenylimino Group: The phenylimino group can be introduced via a Schiff base reaction, where aniline reacts with the thiazole derivative in the presence of an acid catalyst.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through nucleophilic substitution reactions, where the thiazole derivative reacts with 2-chloroethylmorpholine.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-3-(2-MORPHOLINOETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLE-5(3H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl group, where nucleophiles like amines or thiols replace the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

ETHYL 4-METHYL-3-(2-MORPHOLINOETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLE-5(3H)-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-3-(2-MORPHOLINOETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLE-5(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(PHENYLIMINO)-1,3-THIAZOLE-5(3H)-CARBOXYLATE: Lacks the morpholinoethyl group, which may affect its biological activity.

    4-METHYL-3-(2-MORPHOLINOETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLE: Lacks the ethyl ester group, potentially altering its solubility and reactivity.

    ETHYL 4-METHYL-2-(PHENYLIMINO)-1,3-THIAZOLE-5(3H)-CARBOXYLATE: Lacks the morpholinoethyl group, which may influence its interaction with biological targets.

Uniqueness

ETHYL 4-METHYL-3-(2-MORPHOLINOETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLE-5(3H)-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholinoethyl group, in particular, may enhance its solubility and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 4-methyl-3-(2-morpholin-4-ylethyl)-2-phenylimino-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H25N3O3S/c1-3-25-18(23)17-15(2)22(10-9-21-11-13-24-14-12-21)19(26-17)20-16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3

InChI Key

NNKWYALWYMFCCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC2=CC=CC=C2)S1)CCN3CCOCC3)C

Origin of Product

United States

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